4-[(3R)-piperidin-3-yl]morpholin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3R)-piperidin-3-yl]morpholin-3-one hydrochloride: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a piperidine ring and a morpholinone moiety, which are connected through a specific stereochemistry. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3R)-piperidin-3-yl]morpholin-3-one hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific reaction conditions.
Formation of the Morpholinone Moiety: The morpholinone moiety is usually formed through the cyclization of amino alcohols or related compounds. This step may involve the use of reagents such as α-haloacid chlorides or other suitable coupling agents.
Coupling of the Piperidine and Morpholinone Units: The final step involves the coupling of the piperidine and morpholinone units to form the desired compound. This step may require the use of specific catalysts or reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-[(3R)-piperidin-3-yl]morpholin-3-one hydrochloride can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions may include halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Chemistry: 4-[(3R)-piperidin-3-yl]morpholin-3-one hydrochloride is used as a building block in the synthesis of various complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study its potential effects on biological systems. It may be used in assays to investigate its interactions with specific biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, and is being studied for its potential use as a drug candidate.
Industry: In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 4-[(3R)-piperidin-3-yl]morpholin-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved in its mechanism of action depend on the biological context and the specific targets it interacts with.
Comparison with Similar Compounds
4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride: This compound has a similar structure but different stereochemistry.
4-[(3R)-piperidin-3-yl]morpholin-3-one: This compound lacks the hydrochloride moiety.
4-[(3R)-piperidin-3-yl]morpholin-3-one acetate: This compound has an acetate moiety instead of a hydrochloride moiety.
Uniqueness: 4-[(3R)-piperidin-3-yl]morpholin-3-one hydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and morpholinone moieties. This combination of structural features contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
4-[(3R)-piperidin-3-yl]morpholin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9-7-13-5-4-11(9)8-2-1-3-10-6-8;/h8,10H,1-7H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXFLSJEYNCPBS-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCOCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CCOCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.